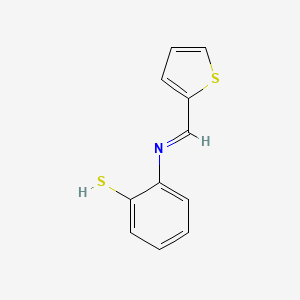
2-((2-Thienylmethylene)amino)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: One common method involves the reaction of with in the presence of a base (such as sodium hydroxide) to yield the desired product.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: 2-Aminobenzenethiol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its antibacterial, antifungal, and antioxidant properties.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The exact mechanism of action is not fully elucidated.
- It likely interacts with cellular thiols, affecting redox balance and enzyme activity.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
2248690-47-1 |
|---|---|
Molecular Formula |
C11H9NS2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylideneamino)benzenethiol |
InChI |
InChI=1S/C11H9NS2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h1-8,13H |
InChI Key |
JPQPPZDBOLIINU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12789504.png)




![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)






